H-D-Ala-Leu-Lys-AMC Hydrochloride
Description
H-D-Ala-Leu-Lys-AMC Hydrochloride (CAS: 104881-72-3) is a fluorogenic peptide substrate with the molecular formula C25H37N5O5 and a molecular weight of 487.6 g/mol . It is widely used to study protease activity, particularly for cathepsin L-like cysteine proteases in Trypanosoma species (e.g., T. vivax TviCATL) . The substrate contains a 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon hydrolysis, enabling real-time measurement of enzymatic activity via fluorescence (Ex360/Em460 nm) .
Key characteristics:
- Optimal storage: 2–8°C, with purity ≥95% .
- Enzymatic specificity: Preferentially hydrolyzed by proteases recognizing hydrophobic residues at the P2 position (e.g., leucine in H-D-Ala-Leu-Lys-AMC) .
- pH sensitivity: Maximal activity for TviCATL occurs between pH 6.5–7.5, aligning with physiological conditions .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O5.ClH/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17;/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32);1H/t16-,19+,20+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQFDSCAVGWLT-WHRPDVDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Loading
NovaPEG Rink amide resin (0.67 mmol/g loading capacity) is preferred due to its stability under repetitive deprotection conditions. The resin undergoes pre-swelling in dimethylformamide (DMF) for 30 minutes before Fmoc removal.
Table 1: Resin Activation Parameters
Sequential Amino Acid Coupling
Each residue (D-Ala, Leu, Lys) is coupled using hydroxybenzotriazole (HOBt) and hexafluorophosphate benzotriazole tetramethyluronium (HBTU) as activators. Critical parameters include:
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Molar ratios : Resin : amino acid : HOBt : HBTU : DIEA = 1 : 4 : 4 : 4 : 8.
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Coupling time : 40 minutes per residue, monitored via TNBS (2,4,6-trinitrobenzenesulfonic acid) tests.
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Solvent system : Anhydrous DMF for standard residues; N-methylpyrrolidone (NMP) for sterically hindered couplings (e.g., Fmoc-Lys(biotin)-OH).
Table 2: Coupling Reagent Efficiency
AMC Fluorophore Conjugation
The AMC moiety is introduced at the C-terminus after sequential peptide assembly. Key steps include:
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Final Fmoc Deprotection : 20% piperidine in DMF (2 × 10 minutes).
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AMC Activation : Pre-activation with HBTU/N,N-diisopropylethylamine (DIEA) in DMF (1:1 molar ratio).
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Coupling Reaction : 12-hour reaction under nitrogen atmosphere to minimize oxidation.
Global Deprotection and Cleavage
Post-synthesis, the peptide-resin undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail:
Table 3: Cleavage Efficiency by Solvent System
Purification and Analytical Validation
Crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC):
Quality Control Metrics
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Mass confirmation : Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) ([M+H]+ = 524.1 g/mol).
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Fluorogenic activity : Enzymatic cleavage by plasmin releases AMC (λex = 360 nm, λem = 460 nm).
Comparative Analysis of Synthetic Routes
While SPPS dominates industrial production, alternative methods face limitations:
Table 4: Synthesis Method Comparison
Challenges and Optimization Strategies
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Racemization : D-Ala incorporation requires low-temperature (0–4°C) coupling to minimize epimerization.
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Side-chain protection : Lysine ε-amino group protected with tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
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Solvent selection : NMP reduces aggregation during lysine coupling.
Industrial and Research Applications
The synthetic protocol enables batch production for:
Chemical Reactions Analysis
Enzymatic Hydrolysis by Proteases
H-D-Ala-Leu-Lys-AMC Hydrochloride acts as a substrate for serine proteases such as plasmin, trypsin, and kallikrein. Hydrolysis occurs at the peptide bond C-terminal to lysine, releasing fluorescent AMC (λex 380 nm, λem 460 nm) .
Key Findings:
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Plasmin Activity :
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Trypsin Sensitivity :
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Inhibition Studies :
Reaction Conditions and Stability
Optimal enzymatic assays use:
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Temperature : 25–37°C (activity declines >45°C due to denaturation) .
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Substrate Concentration : 10–100 µM (saturable above 200 µM) .
The hydrochloride salt enhances aqueous solubility (>5 mg/mL in water) , while the AMC group remains stable under acidic conditions (pH 3–6) .
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Overview
H-D-Ala-Leu-Lys-AMC Hydrochloride serves primarily as a substrate for proteolytic enzymes, particularly plasmin. Its structure allows for the release of 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage, which emits fluorescence detectable by various analytical methods. This property makes it an invaluable tool in enzyme kinetics studies, drug discovery, and diagnostic applications.
Scientific Research Applications
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Biochemical Research
- Enzyme Activity Assays: this compound is widely used to measure the activity of proteases like plasmin. The hydrolysis of the amide bond releases AMC, allowing researchers to quantify enzyme activity through fluorescence measurements .
- Protein-Protein Interactions: The compound aids in studying interactions between proteins by monitoring changes in protease activity in complex biological systems .
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Molecular Biology
- Assays for Protease Activity: It is employed in assays designed to evaluate protease function, which is crucial for understanding various biological processes and disease mechanisms .
- Mechanistic Studies: Researchers utilize this compound to elucidate the mechanisms of action of specific proteases involved in physiological and pathological processes.
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Medical Applications
- Diagnostic Tools: this compound can be integrated into diagnostic assays for detecting protease-related diseases, such as clotting disorders, enhancing early detection and treatment options .
- Therapeutic Development: The compound is instrumental in screening potential inhibitors of proteases that may lead to new therapeutic agents targeting conditions like cancer and cardiovascular diseases .
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Pharmaceutical Industry
- Drug Discovery: It plays a crucial role in high-throughput screening assays to identify new drug candidates by providing insights into enzyme interactions and activities .
- Therapeutic Protein Production: this compound is utilized in the production of recombinant proteins, facilitating advancements in biotechnology and therapeutic development .
Case Studies
- Plasmin Inhibition Screening : A study utilized this compound to screen snake venom components that modify plasmin activity. The optimized bioassay demonstrated the effectiveness of this substrate in identifying potential inhibitors through fluorescence detection methods .
- Diagnostic Applications : Research has shown that incorporating this compound into diagnostic tests significantly enhances the detection capabilities for blood clotting disorders, providing a reliable method for monitoring patient health .
Mechanism of Action
The mechanism of action of H-D-Ala-Leu-Lys-AMC Hydrochloride involves its hydrolysis by proteases such as plasmin. The enzyme cleaves the amide bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
Comparison with Similar Fluorogenic Substrates
Structural and Functional Overview
The substrate’s specificity depends on its amino acid sequence and modifications. Below is a comparison with structurally related compounds:
Enzymatic Activity and Specificity
(a) Hydrolysis Efficiency
- H-D-Ala-Leu-Lys-AMC HCl exhibits ~70% activity at acidic pH (e.g., pH 5.0) for TviCATL, comparable to T. brucei (TbrCATL) and T. cruzi (TcrCATL) proteases . At pH 8.0, activity drops to <20% .
- H-D-Val-Leu-Lys-AMC : Despite earlier studies favoring this substrate for native TviCATL , recombinant TviCATL showed ~30% lower activity compared to H-D-Ala-Leu-Lys-AMC under identical conditions (pH 6.5, 20 µM substrate) .
(b) Kinetic Parameters
- TviCATL activity : At 6 µg enzyme concentration, H-D-Ala-Leu-Lys-AMC hydrolysis follows linear kinetics within 15 minutes, with fluorescence directly proportional to enzyme concentration .
- Inhibition studies : E-64 (a covalent inhibitor) reduces TviCATL activity by 80% at 1 µM, confirming the substrate’s reliance on active cysteine residues .
pH and Stability Profiles
| Substrate | Activity at pH 5.0 | Activity at pH 7.0 | Activity at pH 9.0 |
|---|---|---|---|
| H-D-Ala-Leu-Lys-AMC HCl | 70% | 100% | 15% |
| Boc-Val-Leu-Lys-AMC | 90% | 50% | <10% |
| Z-Phe-Arg-AMC | 40% | 95% | 30% |
Data compiled from .
Biological Activity
H-D-Ala-Leu-Lys-AMC hydrochloride is a synthetic peptide that serves as a substrate for various proteases, playing a crucial role in biochemical research and drug development. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C₁₃H₁₈N₄O₅
- Molecular Weight : 302.31 g/mol
- CAS Number : 133066-53-2
1. Protease Activity Assays
This compound is primarily used in protease activity assays. It acts as a fluorogenic substrate, allowing researchers to measure the activity of specific proteolytic enzymes. The cleavage of this substrate releases a fluorescent signal, which can be quantitatively analyzed.
2. Drug Development
The compound aids in the screening of potential drug candidates by providing insights into enzyme interactions, particularly with proteolytic enzymes. This is vital in developing therapies targeting diseases where proteases play a significant role, such as cancer and viral infections.
3. Biochemical Research
Researchers utilize this compound to study protein-protein interactions and enzyme kinetics. Understanding these interactions is essential for elucidating cellular functions and pathways involved in various biological processes.
4. Diagnostic Tools
This compound can be incorporated into diagnostic assays to detect specific protease-related diseases, enhancing early detection and treatment options. Its ability to provide quantitative data on enzyme activity makes it a valuable tool in clinical settings.
5. Biotechnology Applications
In biotechnology, this compound is employed in the production of recombinant proteins, facilitating advancements in therapeutic protein development.
Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Enzyme Kinetics : Research demonstrates that the compound can effectively measure the kinetics of cysteine peptidases, providing insights into their catalytic mechanisms .
- Inhibition Studies : Studies have shown that this compound can be used to evaluate the inhibitory effects of various compounds on protease activity, helping to identify potential therapeutic agents .
- Fluorogenic Properties : The compound's fluorogenic nature allows for sensitive detection methods, making it suitable for high-throughput screening applications .
Case Studies
- Protease Inhibition : A study investigated the inhibitory effects of plant-derived compounds on cysteine proteinases using this compound as a substrate. The results indicated significant inhibition, suggesting potential therapeutic applications against diseases involving excessive protease activity .
- Drug Screening : In another study focused on drug development, this compound was utilized to screen for novel inhibitors against viral proteases. The findings demonstrated its utility in identifying compounds that could lead to effective antiviral therapies .
Q & A
Basic Research Questions
Q. What are the critical storage conditions and handling protocols for H-D-Ala-Leu-Lys-AMC Hydrochloride in enzymatic assays?
- Methodological Answer : Store the compound at 2–8°C to maintain stability. For experimental use, reconstitute in assay buffer (e.g., 100 mM Bis-Tris, pH 6.5) to a working concentration of 20 µM. Aliquot to avoid repeated freeze-thaw cycles, which may degrade the fluorogenic AMC group. Purity (≥95%) should be verified via HPLC or mass spectrometry prior to use .
Q. How is this compound employed as a substrate in protease activity assays?
- Methodological Answer : The substrate is cleaved by proteases (e.g., TviCATL), releasing fluorescent 7-amino-4-methylcoumarin (AMC). Standard protocols involve:
- Adding 20 µM substrate to enzyme (0.5–10 µg/mL) in 100 mM Bis-Tris buffer (pH 6.5) with 8 mM DTT.
- Measuring fluorescence (Ex360 nm/Em460 nm) using a FLUORStar Optima spectrophotometer.
- Conducting duplicate measurements to ensure reproducibility (relative standard deviation <10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
